molecular formula C11H6Cl4N2O B8401386 2,4,5-Trichloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidine

2,4,5-Trichloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidine

Cat. No.: B8401386
M. Wt: 324.0 g/mol
InChI Key: KDGBNVSETXXKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trichloro-6-(5-chloro-2-methoxy-phenyl)-pyrimidine is a useful research compound. Its molecular formula is C11H6Cl4N2O and its molecular weight is 324.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6Cl4N2O

Molecular Weight

324.0 g/mol

IUPAC Name

2,4,5-trichloro-6-(5-chloro-2-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H6Cl4N2O/c1-18-7-3-2-5(12)4-6(7)9-8(13)10(14)17-11(15)16-9/h2-4H,1H3

InChI Key

KDGBNVSETXXKIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL three-neck flask fitted with a degassing tube and temperature probe, acetonitrile (100 mL) and water (25 mL) were degassed with N2 for 30 min while stirring. 2,4,5,6-Tetrachloropyrimidine (8.77 g, 0.0402 mol, 1.5 equiv) and triphenylphosphine (0.70 g, 2.6 mmol, 0.1 equiv) were added and the resulting mixture was degassed for 15 min. 5-Chloro-2-methoxy-phenylboronic acid (5.00 g, 0.0268 mol, 1.0 equiv), K3PO4 (11.39 g, 0.0536 mol, 2.0 equiv) and palladium acetate (301 mg, 1.3 mmol, 0.05 equiv) were added and the resulting mixture was degassed for 5 min. After 2 h at rt, the reaction mixture was poured into CH2Cl2 (250 mL) and washed twice with water (125 mL). The organic layer was dried and concentrated. The crude product was purified by FCC to give a white solid (5.97 g, 69%). MS (ESI+): mass calcd. for C11H7Cl4N2O, 322.9; m/z found, 323.0 [M+H+]. 1H NMR (CDCl3): 7.45 (dd, J=8.9, 2.6 Hz, 1H), 7.31 (d, J=2.6 Hz, 1H), 6.94 (d, J=8.9 Hz, 1H), 3.82 (s, 3H).
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
11.39 g
Type
reactant
Reaction Step Two
Quantity
301 mg
Type
catalyst
Reaction Step Two
Name
Yield
69%

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